3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide
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Overview
Description
3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a butanoylamino group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide typically involves a multi-step process. One common method starts with the bromination of a suitable benzene derivative to introduce the bromine atom. This is followed by the introduction of the butanoylamino group through an amidation reaction. The methoxy group is then introduced via a methylation reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, butanoyl chloride for amidation, and methyl iodide for methylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and automated systems can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups, such as a hydroxyl or amino group, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide.
Reduction: Formation of N-[4-(butanoylamino)phenyl]-4-methoxybenzamide.
Substitution: Formation of 3-hydroxy-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide or 3-amino-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide.
Scientific Research Applications
3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the butanoylamino group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy group can also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N,N-dimethylaniline
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoylamino group, in particular, can enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-4-17(22)20-13-6-8-14(9-7-13)21-18(23)12-5-10-16(24-2)15(19)11-12/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNSXIXNWZJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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